molecular formula C12H26NO2+ B14574393 7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium CAS No. 61413-35-2

7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium

Cat. No.: B14574393
CAS No.: 61413-35-2
M. Wt: 216.34 g/mol
InChI Key: VYFNCFGCMVPCQZ-UHFFFAOYSA-N
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Description

7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, has unique structural features that make it valuable in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium typically involves the alkylation of tertiary amines with alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in closed batch processes to minimize exposure and ensure safety. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halides or other nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amines .

Scientific Research Applications

7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt lipid bilayers, leading to cell lysis and antimicrobial effects. It can also interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

Uniqueness

7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium is unique due to its specific ethoxy and oxo functional groups, which confer distinct chemical and biological properties. These features make it particularly valuable in specialized applications where other quaternary ammonium compounds may not be as effective .

Properties

CAS No.

61413-35-2

Molecular Formula

C12H26NO2+

Molecular Weight

216.34 g/mol

IUPAC Name

(7-ethoxy-7-oxoheptyl)-trimethylazanium

InChI

InChI=1S/C12H26NO2/c1-5-15-12(14)10-8-6-7-9-11-13(2,3)4/h5-11H2,1-4H3/q+1

InChI Key

VYFNCFGCMVPCQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC[N+](C)(C)C

Origin of Product

United States

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